3-O-Methyl Carbidopa-d5
CAS No.:
Cat. No.: VC16671114
Molecular Formula: C11H16N2O4
Molecular Weight: 245.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O4 |
|---|---|
| Molecular Weight | 245.29 g/mol |
| IUPAC Name | 3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
| Standard InChI | InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
| Standard InChI Key | CZEXQBQCMOVXGP-YRYIGFSMSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Introduction
Chemical Identity and Structural Characteristics
3-O-Methyl Carbidopa-d5 is a deuterium-substituted derivative of 3-O-Methyl Carbidopa, a major metabolite of the aromatic amino acid decarboxylase inhibitor Carbidopa. The deuterated form incorporates five deuterium atoms (H) at specific positions, as reflected in its molecular formula and molecular weight of 231.26 g/mol . Structural comparisons with its non-deuterated counterpart (CAS 85933-19-3) reveal conserved functional groups, including a hydrazine moiety and a 3-methoxy-4-hydroxyphenyl backbone .
Key Structural Features:
-
Deuterium Substitution: Five hydrogen atoms are replaced with deuterium, likely at the methyl group and benzylic positions to minimize isotopic interference with pharmacological activity .
-
Chirality: The compound exists as a racemic mixture (D,L-form), mirroring the stereochemical complexity of Carbidopa .
-
Physicochemical Properties: Predicted solubility in dimethyl sulfoxide (DMSO), methanol, and water aligns with its parent compound, though deuterium substitution may slightly alter partition coefficients (LogP: ~1.34) .
Synthetic Pathways and Isotopic Labeling
While explicit synthetic routes for 3-O-Methyl Carbidopa-d5 remain proprietary, its production likely follows strategies analogous to Carbidopa synthesis. Patent CN102702019B outlines a multi-step synthesis for Carbidopa involving:
-
Friedel-Crafts Alkylation: Introduction of the hydrazine moiety to a substituted phenylpropanoic acid backbone.
-
Methylation: Selective O-methylation at the 3-position using deuterated methylating agents (e.g., ) to incorporate stable isotopes .
-
Purification: Chromatographic separation to isolate the deuterated species, ensuring >98% isotopic enrichment .
Deuterium labeling serves dual purposes:
-
Tracer Studies: Enables quantification of 3-O-Methyl Carbidopa in biological matrices via mass spectrometry.
-
Metabolic Stability: Deuterium’s kinetic isotope effect may slow hepatic metabolism, extending detection windows .
Analytical Applications in Pharmacokinetics
The deuterated form is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for characterizing Carbidopa metabolism. Key applications include:
Table 1: LC-MS/MS Parameters for 3-O-Methyl Carbidopa-d5 Detection
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | Electrospray (Positive) | |
| Precursor Ion (m/z) | 232.13 () | |
| Product Ions (m/z) | 178.09, 123.05 | |
| Limit of Quantification | 0.1 ng/mL | |
| Retention Time | 4.2 min (C18 column) |
In vivo studies using rodent models demonstrate that co-administration of Carbidopa-d5 with levodopa reduces striatal 3-O-Methyl Carbidopa levels by 43% (), highlighting its utility in modulating metabolite formation .
Pharmacological and Toxicological Profile
Metabolic Interference
3-O-Methyl Carbidopa, the non-deuterated metabolite, competes with levodopa for blood-brain barrier transport, exacerbating motor fluctuations in Parkinson’s patients . Deuterated analogs facilitate mechanistic studies by:
-
Inhibiting COMT: Reduces methylation of levodopa to 3-O-Methyldopa (3-OMD), a neurotoxic metabolite .
-
Extending Levodopa Half-Life: In rats, deuterium substitution increased levodopa’s area-under-the-curve (AUC) by 52% () compared to controls .
Neurotoxicity Mitigation
Preclinical data suggest that 3-O-Methyl Carbidopa-d5 attenuates oxidative stress in dopaminergic neurons. Striatal 3-OMD levels decreased by 64% () in deuterated cohorts, correlating with 27% higher dopamine retention .
Regulatory and Research Significance
As a stable isotope internal standard, 3-O-Methyl Carbidopa-d5 meets stringent FDA guidelines for bioanalytical method validation (21 CFR Part 211) . Its role in elucidating Carbidopa’s pharmacokinetic-pharmacodynamic relationships is underscored by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume